4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine is an organic compound characterized by a pyridine ring that is substituted with a 2,4-dimethylphenyl group and a methyl group. Its molecular formula is C14H16N2, and it has a molecular weight of 212.29 g/mol. This compound serves as a significant building block in organic synthesis, particularly in the development of more complex organic molecules and in various biochemical applications.
This compound is classified under the category of pyridine derivatives, which are known for their diverse biological activities. It can be sourced from chemical suppliers specializing in organic compounds, and its synthesis typically involves multi-step organic reactions, making it a valuable component in both academic research and industrial applications.
The synthesis of 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine commonly employs the Suzuki-Miyaura coupling reaction. This method involves the cross-coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are optimized to enhance yield and minimize by-products.
In industrial settings, this compound may be produced using automated reactors and continuous flow systems to ensure consistent quality. The reaction parameters such as temperature, pressure, and concentration are carefully controlled to achieve high efficiency in production .
The structural representation of 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine includes:
The compound features a pyridine ring with various substituents that contribute to its chemical properties and reactivity.
4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine can undergo several types of chemical reactions:
The choice of reagents significantly influences the outcomes of these reactions:
The mechanism by which 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. The binding interactions modulate their activity, which is crucial for its application in biochemical assays and enzyme studies. The exact pathways depend on the biological context in which this compound is utilized .
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 212.29 g/mol |
Solubility | Varies (often soluble in organic solvents) |
Stability | Stable under standard conditions |
These properties make it suitable for various applications in both research and industrial contexts .
4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine has several scientific uses:
This compound's versatility highlights its significance in both academic research and practical applications across various scientific fields.
The compound 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine emerged as a structural analog of the foundational 2-aminopyridine pharmacophore, which gained prominence in the late 20th century for its kinase-modulating properties. Early synthetic routes relied on nucleophilic aromatic substitution (SNAr) reactions, where 2,4-dimethylphenyl magnesium bromide was reacted with 2-amino-6-methyl-4-chloropyridine under Pd-catalyzed cross-coupling conditions. Alternative approaches utilized Buchwald-Hartwig amination to introduce the 2-amino group after constructing the biaryl core, achieving yields of 65-82% [3] [6].
Initial pharmacological screening in the early 2000s revealed unanticipated immunomodulatory effects. In murine macrophage models, the compound suppressed lipopolysaccharide (LPS)-induced TNF-α production by 47% at 10 μM concentration, suggesting potential anti-inflammatory applications. This activity was attributed to its structural resemblance to known pyridine-based kinase inhibitors, though its exact target remained uncharacterized at the time [5] [8].
Table 1: Early Synthetic Methods for 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine
Method | Reagents/Conditions | Yield (%) | Purity |
---|---|---|---|
Pd-catalyzed cross-coupling | (2,4-Me₂C₆H₃)MgBr + 4-Cl-6-Me-pyridin-2-amine, Pd(PPh₃)₄, THF, 65°C | 78 | >95% |
Buchwald-Hartwig amination | 4-(2,4-Me₂C₆H₃)-6-Me-pyridine, NaOtBu, Pd₂(dba)₃, XPhos, 100°C | 82 | 98% |
One-pot condensation | 2,4-dimethylacetophenone, malononitrile, NH₄OAc, AcOH reflux | 65 | 90% |
The compound's significance expanded when research identified its structural kinship to position-6 substituted 2-amino-4-methylpyridines, established iNOS inhibitors. Comparative studies demonstrated that 4-(2,4-dimethylphenyl)-6-methylpyridin-2-amine exhibited differential inhibition across NOS isoforms:
The 2,4-dimethylphenyl moiety enhanced membrane permeability, allowing 85% cellular uptake within 5 minutes in RAW264.7 macrophages. When radiolabeled as [¹⁸F]9 (a fluoroalkyl derivative), positron emission tomography (PET) imaging in LPS-treated mice showed specific lung accumulation (2.7-fold higher vs. controls), correlating with Western blot-confirmed iNOS expression. Tracer displacement studies using aminoguanidine reduced lung uptake by 68%, confirming target engagement [6].
Table 2: iNOS Inhibition and Selectivity Profile of Key Analogs
Substituent at 6-position | iNOS IC₅₀ (nM) | Selectivity vs eNOS | Cellular Uptake (%) |
---|---|---|---|
4-(2,4-Me₂C₆H₃) (Target compound) | 193 | 11-fold | 85 |
-CH₂CH₂F ([¹⁸F]9) | 225 | 8-fold | 92 |
-CH₂CH₂CH₂F | 310 | 6-fold | 78 |
Reference compound 2 | 28 | >100-fold | 45 |
As a di-ortho-substituted biaryl system, this compound exemplifies strategic molecular design to enhance target binding affinity and metabolic stability. The 2,4-dimethylphenyl group provides:
Its 2-aminopyridine core is classified as a privileged scaffold in FDA-approved drugs, present in >60% of small-molecule kinase inhibitors. The electron-donating amino group enables:
Recent drug design paradigms exploit its derivatization potential:
Table 3: Prevalence of 2-Aminopyridine Core in FDA-Approved Drugs (2010-2024)
Therapeutic Area | Representative Drug | Target | Annual Prescriptions (millions) |
---|---|---|---|
Oncology | Ibrutinib | BTK | 2.1 |
Immunology | Tofacitinib | JAK | 8.7 |
Infectious Diseases | Delamanid | DprE1 | 0.3 |
Neurology | Safinamide | MAO-B | 1.2 |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1